molecular formula C17H14Cl4N2O2 B5079358 N,N'-1,3-propanediylbis(3,4-dichlorobenzamide)

N,N'-1,3-propanediylbis(3,4-dichlorobenzamide)

Cat. No.: B5079358
M. Wt: 420.1 g/mol
InChI Key: FUANQNAVLZJVGF-UHFFFAOYSA-N
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Description

Compounds like “N,N’-1,3-propanediylbis(3,4-dichlorobenzamide)” belong to a class of organic compounds known as amides. These are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .


Chemical Reactions Analysis

Amides can participate in various chemical reactions. They can be hydrolyzed to produce amines and carboxylic acids. They can also react with Grignard reagents and organolithium compounds . Again, without specific data, it’s not possible to provide a detailed chemical reactions analysis for this compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . These properties can be predicted using various computational methods if experimental data is not available.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins and other biomolecules are investigated . Without specific data, it’s not possible to provide a detailed mechanism of action for this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and environmental impact. This information is typically provided in material safety data sheets (MSDS) for well-studied compounds .

Future Directions

Future research on “N,N’-1,3-propanediylbis(3,4-dichlorobenzamide)” could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible uses in various industries .

Properties

IUPAC Name

3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl4N2O2/c18-12-4-2-10(8-14(12)20)16(24)22-6-1-7-23-17(25)11-3-5-13(19)15(21)9-11/h2-5,8-9H,1,6-7H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUANQNAVLZJVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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